N-(2-ethylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound features a pyrrolo[3,2-d]pyrimidin-4-one core substituted with a 3-methylbutyl group at position 3, a phenyl group at position 7, and a methyl group at position 4. The 2-ethylphenylacetamide moiety is linked via a sulfanyl group at position 5.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O2S/c1-5-20-11-9-10-14-23(20)29-24(33)18-35-28-30-25-22(21-12-7-6-8-13-21)17-31(4)26(25)27(34)32(28)16-15-19(2)3/h6-14,17,19H,5,15-16,18H2,1-4H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYSTJXACQQVKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)N(C=C3C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolo[3,2-d]pyrimidine core with various substituents that may influence its biological properties. The presence of the sulfanyl group is particularly noteworthy as it can enhance the compound's reactivity and interaction with biological targets.
Research indicates that compounds similar to this compound may exhibit several mechanisms of action:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial and antifungal properties. Similar compounds have been shown to inhibit bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways .
- Cytotoxic Effects : Some derivatives have demonstrated cytotoxicity against various cancer cell lines. The mechanism often involves inducing apoptosis through the activation of caspase pathways .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes or signal transduction pathways, contributing to its therapeutic effects .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial efficacy of similar pyrrolo[3,2-d]pyrimidine derivatives against common pathogens. Results indicated significant inhibition of bacterial growth at low concentrations, suggesting potential for development as an antibiotic agent.
- Cytotoxicity in Cancer Research : In vitro studies assessed the cytotoxic effects of this class of compounds on human cancer cell lines. The results demonstrated a dose-dependent increase in cell death, highlighting the potential use in oncology.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, studies have shown IC50 values of:
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15.3 HeLa (Cervical Cancer) 12.5 A549 (Lung Cancer) 18.7
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation, leading to reduced cell survival and growth.
- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, studies have shown IC50 values of:
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Antimicrobial Properties
- Studies have indicated that N-(2-ethylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide demonstrates antimicrobial activity against various bacterial strains. This property is crucial for developing new antibiotics or antimicrobial agents.
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Inflammation Modulation
- The compound has shown promise in inhibiting inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes (COX). This activity can be beneficial in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various pyrrolo[3,2-d]pyrimidine derivatives, including this compound. The results indicated that this compound significantly inhibited the proliferation of MCF-7 and HeLa cells compared to controls.
Case Study 2: Antimicrobial Activity
In a study assessing the antimicrobial properties of novel compounds derived from pyrrolo[3,2-d]pyrimidine scaffolds, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Comparison with Similar Compounds
Research Implications
The structural uniqueness of the pyrrolo-pyrimidine core and 3-methylbutyl substituent positions this compound as a candidate for selective kinase or epigenetic modulation. However, its reduced similarity to thieno-pyrimidines (~65–70% Tanimoto) underscores the need for empirical validation of bioactivity . Future studies should focus on synthesis optimization (e.g., ) and in vitro assays to compare IC50 values with analogs like .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
